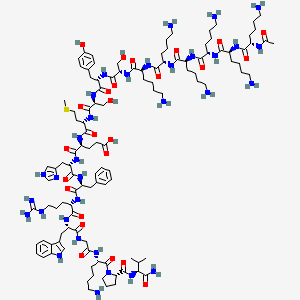
m-PEG6-(CH2)8-phosphonic acid
Übersicht
Beschreibung
m-PEG6-(CH2)8-phosphonic acid: is a compound that features a polyethylene glycol (PEG) chain with six ethylene glycol units, an octyl chain, and a phosphonic acid group. The hydrophilic PEG linker increases the water solubility properties of the compound, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Dealkylation of Dialkyl Phosphonates: One common method for preparing phosphonic acids is the dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis
Direct Methods Using Phosphorous Acid: Another approach involves using phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond
Industrial Production Methods: Industrial production of m-PEG6-(CH2)8-phosphonic acid typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and consistency. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: m-PEG6-(CH2)8-phosphonic acid can undergo oxidation reactions, particularly at the phosphonic acid group.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Phosphonic acid derivatives with higher oxidation states.
Substitution Products: Modified PEG linkers with different functional groups attached to the phosphonic acid moiety
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Employed in the functionalization of surfaces to improve biocompatibility and reduce non-specific binding in biological assays .
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of m-PEG6-(CH2)8-phosphonic acid primarily involves its ability to increase solubility and stability of compounds. The PEG chain forms hydrogen bonds with water molecules, enhancing solubility, while the phosphonic acid group can interact with various molecular targets, including metal ions and biological molecules, to improve stability and functionality .
Vergleich Mit ähnlichen Verbindungen
m-PEG6-(CH2)8-phosphonic acid ethyl ester: Similar structure but with an ethyl ester group instead of a free phosphonic acid group.
m-PEG6-(CH2)6-phosphonic acid: Similar compound with a shorter alkyl chain.
Uniqueness: this compound is unique due to its specific combination of a PEG linker, an octyl chain, and a phosphonic acid group, which provides a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Eigenschaften
IUPAC Name |
8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O9P/c1-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-6-4-2-3-5-7-19-29(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZDSZBBOIYSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














